1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino-

Description

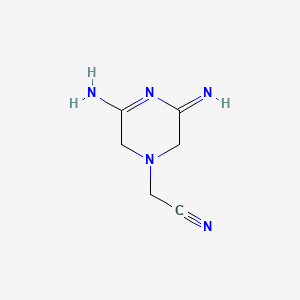

CAS No.: 35975-34-9 This compound is a pyrazine derivative characterized by a partially hydrogenated pyrazine ring (3,6-dihydro-1(2H)-pyrazine core) substituted with an amino group at position 5 and an imino group at position 2. Its tautomeric equilibria between pyrazinyl and pyrazylidene forms have been studied via NMR and UV spectroscopy, with computational support (CNDO/2-MO method) highlighting differences in dipole moments and charge distribution between tautomers .

Properties

CAS No. |

35975-34-9 |

|---|---|

Molecular Formula |

C6H9N5 |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-(3-amino-5-imino-2,6-dihydropyrazin-1-yl)acetonitrile |

InChI |

InChI=1S/C6H9N5/c7-1-2-11-3-5(8)10-6(9)4-11/h2-4H2,(H3,8,9,10) |

InChI Key |

BCJYTQDLBKYFCI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC(=N)CN1CC#N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Imino-Substituted Pyrazineacetonitriles

The synthesis of imino-substituted pyrazineacetonitriles, including the title compound, generally involves the formation of the pyrazine ring followed by introduction of the amino and imino substituents and the nitrile group. Key synthetic routes include:

- Condensation reactions involving cyanoacetic acid derivatives and amino-substituted pyrazine precursors.

- Michael addition and heterocyclization cascades starting from electron-deficient alkenes and thioamide derivatives.

- Cyclization of α-iminonitriles with hydrazine derivatives under acidic conditions to form heterocyclic frameworks containing imino groups.

These methods are supported by various studies on related heterocyclic compounds, as detailed below.

Synthesis via Michael Addition and Heterocyclization

A notable approach involves the use of electron-deficient alkenes such as cyanoacrylates as Michael acceptors to generate intermediates that undergo heterocyclization to form pyrazine-related heterocycles. For example, a cascade method developed for dithiolopyridines (structurally related to pyrazines) uses morpholine-catalyzed Michael addition of N,N’-diphenyldithiomalondiamide with arylmethylene malononitriles followed by heterocyclization and air oxidation to yield the target heterocyclic compounds.

The precursors such as 3-aryl-2-cyanoacrylates are prepared by Knoevenagel condensation of cyanoacetic esters with aromatic aldehydes catalyzed by piperidine or morpholine. This synthetic sequence can be adapted to prepare pyrazineacetonitrile derivatives by selecting appropriate aldehyde and amine starting materials.

Preparation via α-Iminonitrile and Hydrazine Derivatives

Another robust method involves reacting α-iminonitriles with hydrazine derivatives in organic solvents under acidic conditions. This reaction is distinctive because, unlike acylcyanides that lose the nitrile group during reaction, α-iminonitriles retain the nitrile moiety and form imino-substituted heterocycles quantitatively.

The general reaction scheme is:

- Starting from an α-iminonitrile of the formula $$ R-C(=NH)-CH_2-CN $$,

- Reacting with a hydrazine derivative $$ NH2-N=CNHR1 $$,

- In the presence of an organic solvent and acid catalyst,

- Leads to the formation of 1,2,4-triazine or related heterocyclic systems with imino substitution.

This method is advantageous due to the accessibility of α-iminonitriles compared to other precursors and the high yield of the target heterocycles.

Condensation with Active Methylene Compounds and Aldehydes

Condensation reactions of amino-imino heterocycles with active methylene compounds (e.g., ethyl acetoacetate, ethyl benzoylacetate) and aromatic aldehydes have been demonstrated to yield various triazine and triazepine derivatives, which are structurally related to pyrazineacetonitrile derivatives.

For instance, the condensation of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with hydrazonyl halides in ethanol under reflux affords triazine derivatives in good yields. This procedure involves:

- Mixing the amino-imino heterocycle (1 mmol) with hydrazonyl halide (1 mmol) in ethanol (20 mL),

- Refluxing for 2 hours,

- Cooling, filtering, washing, and recrystallizing to isolate the products.

Though this example is from a chromeno-pyrimidine system, the methodology can be adapted for pyrazineacetonitrile analogues.

Comparative Data Table of Preparation Methods

Full Research Findings and Notes

The retention of the nitrile group in α-iminonitrile reactions with hydrazine derivatives is a key mechanistic insight that differentiates this method from classical acylcyanide chemistry. This allows for the synthesis of nitrile-containing heterocycles without loss of functional groups.

Cascade methods involving Michael addition followed by heterocyclization provide a streamlined approach to complex heterocycles, minimizing purification steps and improving overall yields.

The condensation of amino-imino heterocycles with hydrazonyl halides and active methylene compounds expands the structural diversity of pyrazine-related compounds, enabling access to triazine and triazepine derivatives with potential biological activities.

Methodologies emphasize the use of mild conditions (ethanol reflux, room temperature catalysis) and readily available starting materials, enhancing the practicality for laboratory synthesis.

Chemical Reactions Analysis

1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

5-Amino-3,6-dihydro-3-oxo-1(2H)-pyrazineacetamide (CAS 35975-36-1)

Key Structural Differences :

- Functional Groups: Replaces the imino group (-NH) with a ketone (-O) at position 3 and substitutes the nitrile (-CN) with an acetamide (-CONH2).

- Physicochemical Properties: The acetamide group increases hydrogen-bonding capacity, improving solubility in polar solvents compared to the nitrile-containing analog.

Applications : While both compounds are intermediates in heterocyclic synthesis, the acetamide derivative may exhibit better bioavailability due to reduced hydrophobicity .

Dihydropyrazinone Derivatives

Example: 1-Hydroxy-5,6,6-trimethyl-3,6-dihydro-2(1H)-pyrazinone

- Structural Features : Contains a ketone (-O) at position 3 and lacks the nitrile/acetonitrile moiety.

- Reactivity: The ketone group facilitates nucleophilic additions, whereas the imino group in the target compound enables tautomerism and participation in Schiff base formation.

Pyrazolo-Pyridine/Pyrimidine Hybrids

Example: 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone

- Functional Groups: Combines pyridazinone (aromatic N-heterocycle with ketone) and chlorophenyl substituents.

- Comparison: The pyridazinone core is fully aromatic, contrasting with the partially saturated pyrazine ring in the target compound. Chlorine substituents enhance electrophilicity, while the amino group in the target compound provides nucleophilic sites for cross-coupling reactions .

Physicochemical and Tautomeric Properties

Table 1: Comparative Data

Biological Activity

1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- (CAS No. 35975-34-9) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₆H₉N₅

- Molar Mass : 151.17 g/mol

- Synonyms : 5-amino-3,6-dihydro-3-imino-1(2H)-pyrazineacetonitrile

Biological Activity Overview

1(2H)-Pyrazineacetonitrile derivatives have shown various biological activities, particularly in the fields of oncology and infectious diseases. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have investigated the anticancer potential of pyrazine derivatives. For instance, compounds structurally related to 1(2H)-Pyrazineacetonitrile have been evaluated for their ability to inhibit cancer cell proliferation.

| Compound | Target | Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| C5 | EGFR | MCF-7 | 0.08 |

| C6 | CDK2/E | K-562 | Not specified |

In one study, a series of pyrazole derivatives demonstrated significant antiproliferative activity against MCF-7 breast cancer cells, with compound C5 showing an IC₅₀ value comparable to erlotinib, a known EGFR inhibitor .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases. For example, docking studies revealed that certain pyrazole derivatives bind effectively to the ATP binding site of kinases like EGFR and CDK2/E, suggesting a competitive inhibition mechanism .

Case Study 1: Pyrazole Derivatives as Anticancer Agents

A study published in 2010 synthesized several pyrazole derivatives and evaluated their anticancer activity. Among them, compound C5 exhibited potent inhibitory effects on MCF-7 cells with an IC₅₀ value of 0.08 μM, indicating strong potential for development as an anticancer therapeutic .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of various pyrazine derivatives to target proteins involved in cancer progression. These simulations help elucidate how structural modifications can enhance biological activity and specificity towards cancer-related targets .

Q & A

Q. How can the molecular structure of 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- be confirmed experimentally?

Methodological Answer:

- Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak at m/z 151 (C₆H₉N₅), matching the molecular weight reported in the EPA/NIH Mass Spectral Database .

- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to identify key functional groups:

- The CH₂CN group (δ ~3.5 ppm for CH₂, δ ~120 ppm for CN in ¹³C NMR).

- The 5-amino and 3-imino groups (δ ~6.5–7.5 ppm for NH protons, with exchange broadening).

- Infrared (IR) Spectroscopy: Detect characteristic stretches for nitrile (C≡N, ~2240 cm⁻¹) and imino (N-H, ~3300 cm⁻¹) groups .

Q. What are common synthetic routes for 5-amino-substituted pyrazine derivatives?

Methodological Answer:

- Base-Catalyzed Condensation: React benzoylacetonitrile with substituted phenylhydrazines to form intermediates like 1-aminocinnamyl nitriles, followed by cyclization under acidic conditions to yield 5-amino-pyrazine derivatives .

- Functional Group Modification: Convert the nitrile group in 1(2H)-Pyrazineacetonitrile to an amide (e.g., using H₂SO₄/H₂O) to study reactivity differences, as demonstrated for the related compound 1(2H)-Pyrazineacetamide (CAS 35975-36-1) .

Q. How is tautomeric equilibria addressed in imino-containing pyrazine derivatives?

Methodological Answer:

- Variable Temperature NMR: Monitor NH proton shifts to detect tautomerization between 3-imino and 3-oxo forms.

- X-ray Crystallography: Resolve solid-state structures to confirm dominant tautomers. For example, the oxo-derivative (CAS 35975-36-1) crystallizes in the keto form, while the imino form may dominate in solution .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-amino-3-imino pyrazine derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO may favor nucleophilic attacks .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity, leveraging studies on structurally similar pyridopyrimidinones .

Q. How can contradictory spectral data for derivatives be resolved?

Methodological Answer:

- Comparative Analysis: Cross-reference data from multiple techniques (e.g., MS, NMR, IR) to resolve ambiguities. For instance, discrepancies in NH signals may arise from solvent-dependent tautomerization .

- Isotopic Labeling: Use ¹⁵N-labeled compounds to track imino/amino group behavior in dynamic NMR experiments.

Q. What strategies optimize reaction yields in pyrazineacetonitrile synthesis?

Methodological Answer:

- Catalyst Screening: Test imidazole or other bases to enhance cyclization efficiency, as shown in pyranopyrazole syntheses (yields up to 85%) .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates, as demonstrated in benzamide derivative preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.